molecular formula C10H9F3O2 B14066736 1-(2-(Difluoromethoxy)-5-fluorophenyl)propan-2-one

1-(2-(Difluoromethoxy)-5-fluorophenyl)propan-2-one

Cat. No.: B14066736
M. Wt: 218.17 g/mol
InChI Key: WGBGEYVKNBAMKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Difluoromethoxy)-5-fluorophenyl)propan-2-one is an organic compound characterized by the presence of difluoromethoxy and fluorophenyl groups attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Difluoromethoxy)-5-fluorophenyl)propan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-methoxyphenol and difluoromethyl bromide.

    Reaction Steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Difluoromethoxy)-5-fluorophenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro, halo, or sulfonyl derivatives of the aromatic ring.

Scientific Research Applications

1-(2-(Difluoromethoxy)-5-fluorophenyl)propan-2-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(Difluoromethoxy)-5-fluorophenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The difluoromethoxy and fluorophenyl groups can influence the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • 1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one
  • 1-(2-(Difluoromethoxy)-3-nitrophenyl)propan-2-one
  • Phenylacetone

Comparison: 1-(2-(Difluoromethoxy)-5-fluorophenyl)propan-2-one is unique due to the presence of both difluoromethoxy and fluorophenyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

IUPAC Name

1-[2-(difluoromethoxy)-5-fluorophenyl]propan-2-one

InChI

InChI=1S/C10H9F3O2/c1-6(14)4-7-5-8(11)2-3-9(7)15-10(12)13/h2-3,5,10H,4H2,1H3

InChI Key

WGBGEYVKNBAMKO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)F)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.